molecular formula C20H21NO6 B5088410 5-({[4-(Butan-2-yl)phenoxy]acetyl}amino)benzene-1,3-dicarboxylic acid

5-({[4-(Butan-2-yl)phenoxy]acetyl}amino)benzene-1,3-dicarboxylic acid

Cat. No.: B5088410
M. Wt: 371.4 g/mol
InChI Key: QFANACTWQZFBLA-UHFFFAOYSA-N
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Description

5-({[4-(Butan-2-yl)phenoxy]acetyl}amino)benzene-1,3-dicarboxylic acid is an organic compound with a complex structure that includes aromatic rings, carboxylic acid groups, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[4-(Butan-2-yl)phenoxy]acetyl}amino)benzene-1,3-dicarboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(Butan-2-yl)phenol with acetic anhydride to form 4-(Butan-2-yl)phenoxyacetate. This intermediate is then reacted with 5-amino-1,3-benzenedicarboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-({[4-(Butan-2-yl)phenoxy]acetyl}amino)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-({[4-(Butan-2-yl)phenoxy]acetyl}amino)benzene-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-({[4-(Butan-2-yl)phenoxy]acetyl}amino)benzene-1,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Butan-2-yl)phenoxyacetic acid: Shares a similar phenoxyacetic acid structure but lacks the additional aromatic ring and amide linkage.

    5-Amino-1,3-benzenedicarboxylic acid: Contains the same benzene-1,3-dicarboxylic acid core but without the phenoxyacetyl group.

Uniqueness

5-({[4-(Butan-2-yl)phenoxy]acetyl}amino)benzene-1,3-dicarboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[[2-(4-butan-2-ylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-3-12(2)13-4-6-17(7-5-13)27-11-18(22)21-16-9-14(19(23)24)8-15(10-16)20(25)26/h4-10,12H,3,11H2,1-2H3,(H,21,22)(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFANACTWQZFBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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